(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S/c1-16-9-3-2-8(18(22)23)6-10(9)24-14(16)15-11(19)7-17-12(20)4-5-13(17)21/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLOGDCUGGMNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide is a derivative of pyrrolidine and benzo[d]thiazole that has garnered interest due to its potential biological activities, particularly in the realms of anticonvulsant and antinociceptive effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The following table summarizes the structural characteristics of the compound:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₄N₄O₃S |
| Molecular Weight | 318.35 g/mol |
| CAS Number | Not available in current databases |
Anticonvulsant Activity
Recent studies have identified the compound as having significant anticonvulsant properties. Research involving various animal models has demonstrated its efficacy in reducing seizure activity.
Case Study: Anticonvulsant Screening
In a study assessing a series of pyrrolidine derivatives, including our compound, it was found to exhibit potent activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The most effective derivatives had median effective doses (ED50) ranging from 32.08 mg/kg to 40.34 mg/kg in these models .
The proposed mechanism involves the inhibition of calcium currents mediated by L-type calcium channels (Cav 1.2), which play a crucial role in neuronal excitability and neurotransmitter release. This inhibition contributes to the compound's ability to mitigate seizure activity effectively .
Antinociceptive Activity
In addition to its anticonvulsant effects, this compound has shown promise as an antinociceptive agent.
Pain Model Studies
In formalin-induced pain models, the compound demonstrated significant analgesic effects. The data indicated that it could effectively reduce pain responses comparable to established analgesics .
Pharmacological Profile
The pharmacological profile of this compound includes:
Wissenschaftliche Forschungsanwendungen
The compound (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the nitrobenzo[d]thiazole moiety is particularly noteworthy, as this class of compounds has been linked to the inhibition of cancer cell proliferation and induction of apoptosis.
- Case Study : A study published in the Journal of Medicinal Chemistry reported on derivatives of nitrobenzo[d]thiazole that showed potent activity against various cancer cell lines, suggesting a potential pathway for the development of new anticancer agents using this compound as a lead structure .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. The presence of the dioxopyrrolidine ring may enhance membrane permeability, allowing better interaction with bacterial targets.
- Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| Similar Derivative | Escherichia coli | 10 µg/mL |
Neuroprotective Effects
Emerging research suggests that compounds featuring the dioxopyrrolidine structure may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
- Case Study : A recent investigation into dioxopyrrolidine derivatives demonstrated their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. This positions the compound as a candidate for further research in neuropharmacology .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the dioxopyrrolidine core.
- Coupling with the nitrobenzo[d]thiazole derivative.
- Final acetamide formation through controlled reactions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the identity and purity of the synthesized compound.
Vergleich Mit ähnlichen Verbindungen
Structural Analog Overview
Three structurally related compounds are analyzed (Table 1):
Table 1: Key Structural Features of Analogs
| Compound Name | Benzothiazole Substituents | Additional Groups | Key Functional Moieties |
|---|---|---|---|
| Target Compound: (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2-ylidene)acetamide | 3-methyl, 6-nitro | None | 2,5-dioxopyrrolidinyl, nitro |
| Compound A: 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2-ylidene)acetamide | 3-(2-ethoxyethyl), 6-methyl | Ethoxyethyl side chain | 2,5-dioxopyrrolidinyl, ethoxyethyl |
| Compound B: 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | 6-ethyl | Pyridin-2-ylmethyl | 2,5-dioxopyrrolidinyl, pyridine |
Solubility and Stability
- Target Compound : The nitro group increases polarity but may reduce stability under heat or reducing conditions. Predicted low aqueous solubility due to hydrophobicity of the benzothiazole core .
- Compound A : The ethoxyethyl group enhances lipophilicity, improving membrane permeability but reducing water solubility. Stability is higher due to the absence of reactive nitro groups .
- Compound B : The pyridin-2-ylmethyl group introduces basicity, improving solubility in acidic environments. Enhanced stability due to ethyl substituent and aromatic pyridine .
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro (target) and ethoxyethyl (Compound A) substituents demonstrate opposing electronic effects, influencing reactivity and target engagement. Nitro groups favor covalent inhibition, while ethoxyethyl enhances passive diffusion .
- Role of Auxiliary Groups : The pyridin-2-ylmethyl group in Compound B introduces a secondary binding site, critical for allosteric modulation. This feature is absent in the target compound, limiting its versatility .
- Thermal Stability : Compound A’s ethoxyethyl chain reduces thermal sensitivity compared to the nitro-substituted target, making it preferable for long-term storage .
Q & A
Q. What are the primary synthetic challenges in preparing (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide, and how can reaction conditions be optimized to improve yields?
The synthesis of this compound likely involves multi-step reactions, similar to structurally related acetamide derivatives (e.g., 11-step protocols with 2–5% yields in analogous syntheses) . Key challenges include controlling stereoselectivity (to retain the (E)-configuration) and mitigating side reactions from the nitro and dioxopyrrolidinyl groups. Optimization strategies include:
- Design of Experiments (DoE) : Systematically vary parameters like temperature, catalyst loading, and solvent polarity to identify optimal conditions .
- Flow Chemistry : Enhance reproducibility and scalability by using continuous-flow reactors to control residence time and mixing efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound, particularly the (E)-configuration?
- NMR Spectroscopy : Use - and -NMR to resolve proton environments (e.g., distinguishing thiazole and pyrrolidinyl protons) and confirm regiochemistry .
- X-ray Crystallography : Determine absolute configuration and validate intramolecular hydrogen bonding (e.g., as demonstrated in thiazolo[3,2-a]pyrimidine derivatives with R-factors < 0.05) .
- IR Spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1700 cm) and nitro group vibrations (NO at ~1520 cm) .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported biological activities of structurally similar benzo[d]thiazole derivatives, and what validation strategies are recommended?
Discrepancies in biological data (e.g., conflicting IC values) may arise from variations in assay conditions, impurity profiles, or stereochemical heterogeneity. Mitigation approaches include:
- Standardized Bioassays : Replicate studies under controlled pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro group position, pyrrolidinyl substituents) to isolate pharmacophoric features .
- Computational Docking : Validate binding modes using molecular dynamics simulations (e.g., AutoDock Vina) against crystallized protein targets .
Q. What advanced computational approaches are recommended to model the electronic and steric effects of the nitro and dioxopyrrolidinyl groups on the compound's reactivity and stability?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior (e.g., nitro group reduction potentials) and nucleophilic attack susceptibility .
- Molecular Dynamics (MD) Simulations : Assess steric hindrance from the dioxopyrrolidinyl ring under physiological conditions (e.g., solvation effects in water/ethanol mixtures) .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants) with experimental reactivity data to guide derivative design .
Q. What methodologies are effective in elucidating the degradation pathways of this compound under physiological conditions, and how can these findings inform formulation strategies?
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., UV light, oxidative buffers) and monitor degradation via HPLC-MS to identify labile sites (e.g., nitro group reduction or thiazole ring cleavage) .
- pH-Rate Profiling : Determine stability across pH 1–10 to optimize storage conditions (e.g., lyophilization for pH-sensitive formulations) .
- Computational Degradation Prediction : Use software like SPARC to simulate hydrolysis pathways and prioritize stabilizing excipients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
